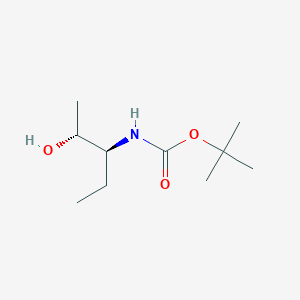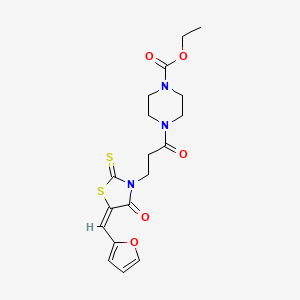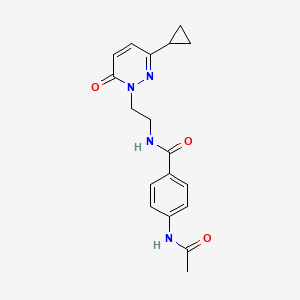![molecular formula C18H19N3O4S B2996814 2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide CAS No. 1206992-71-3](/img/structure/B2996814.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide” is a complex organic molecule. It contains a benzisoxazole ring, which is a type of aromatic organic compound . It also contains a thiazolidine-dione group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzisoxazole ring and the thiazolidine-dione group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The benzisoxazole ring might participate in electrophilic aromatic substitution reactions, while the thiazolidine-dione group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzisoxazole ring might contribute to its aromaticity and stability, while the thiazolidine-dione group might affect its polarity and reactivity .Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
- The study by Yıldırım & Çetin (2008) explored the synthesis of acetamide derivatives with long alkyl side chains, including isoxazolidine and isoxazoline derivatives, and their application as corrosion inhibitors. These compounds were tested for their efficiency in preventing corrosion in steel coupons in acidic and mineral oil media, showcasing the potential of similar acetamide derivatives in corrosion science (Yıldırım & Çetin, 2008).
Antitumor Activity
- Research by Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity. This study demonstrates the relevance of acetamide derivatives in developing anticancer agents, with certain compounds showing significant activity against cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antitubercular Activities
- A series of (E)-2-(5-substituted benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides were synthesized and tested for their antimicrobial, antitubercular, and anti-HIV activities by Shaikh et al. (2015). While none showed anti-HIV activity, several compounds exhibited significant antibacterial and antifungal effects (Shaikh, Patel, Sanna, Busonera, la Colla, & Rajani, 2015).
Anti-inflammatory and Antioxidant Properties
- Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for anti-inflammatory and antioxidant activities. Some compounds showed excellent activities in both assays, highlighting the potential of these derivatives in developing therapeutic agents (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-16(9-13-11-5-1-4-8-15(11)25-20-13)19-12-6-2-3-7-14(12)21-17(23)10-26-18(21)24/h1,4-5,8,12,14H,2-3,6-7,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWJCZYPGBHPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CC2=NOC3=CC=CC=C32)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)




![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2996750.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

